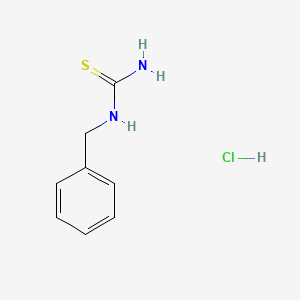

benzylthiourea hydrochloride

Overview

Description

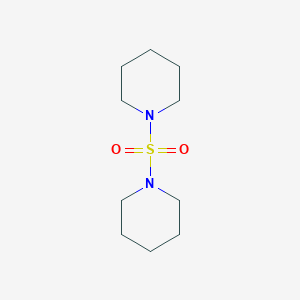

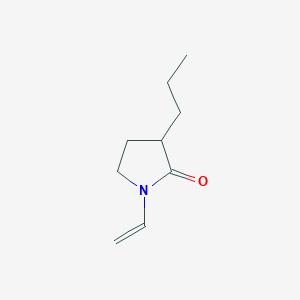

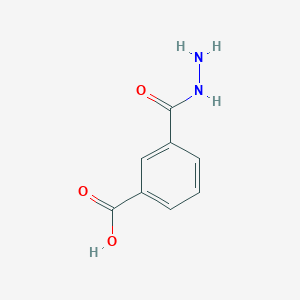

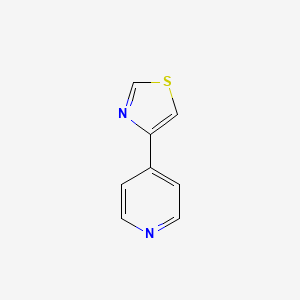

Benzylthiourea is an organosulfur compound with the molecular formula C8H10N2S . It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . The molecule contains a total of 21 bonds, including 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 urea (-thio) derivative .

Synthesis Analysis

The synthesis of benzylthiourea derivatives has been reported in several studies. For instance, a series of new N-benzoyl-N’-triazine thiourea derivatives have been synthesized via the reaction of 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one with benzoyl chloride derivatives and ammonium thiocyanate in acetone under reflux conditions . Another study reported the synthesis of heterocyclic skeletons by the reaction of N1-(2-cyanophenyl)-benzimidoyl chloride with thioamides .Molecular Structure Analysis

The molecular structure of benzylthiourea includes the arrangement of atoms and the chemical bonds that hold the atoms together. The 2D chemical structure image of benzylthiourea is also called the skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of benzylthiourea is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Chemical Reactions Analysis

The chemical reactions involving benzylthiourea are complex and can involve multiple steps. For instance, the Biginelli reaction involves the rapid formation of dihydropyrimidinone from the condensation of ethyl acetoacetate, benzaldehyde, and urea . Another reaction involves the condensation of benzaldehyde, ethyl acetoacetate, and urea leading to the Biginelli synthesis of dihydropyrimidinones .Physical And Chemical Properties Analysis

The physical and chemical properties of benzylthiourea include its molecular weight (166.2434 g/mol), chemical formula (C8H10N2S), and IUPAC name (benzylthiourea) . The molecule contains a total of 21 bonds, including 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 urea (-thio) derivative .Scientific Research Applications

Microdroplet-Accelerated Biginelli Reaction

Benzylthiourea hydrochloride plays a crucial role in the microdroplet-accelerated Biginelli reaction . This reaction involves the condensation of ethyl acetoacetate, benzaldehyde, and urea, leading to the rapid formation of dihydropyrimidinone . The reaction rate in droplets is significantly enhanced compared to bulk-solution reactions .

Separation of Isomers

The Biginelli reaction facilitated by benzylthiourea hydrochloride can be used for the separation of isomers . Ion mobility spectrometry (IMS) and mass spectrometry (MS) techniques can resolve intermediates, including isomers, providing a new means of understanding reaction pathways .

Synthesis of Dihydropyrimidinones

Benzylthiourea hydrochloride is used in the synthesis of dihydropyrimidinones . These compounds have significant anti-cancer, anti-microbial, anti-inflammatory, anti-viral, and calcium-channel inhibitory properties .

Catalyst-Free Biginelli Reaction

Attempts have been made to realize a catalyst-free Biginelli reaction using benzylthiourea hydrochloride . The development of a mild, room temperature protocol for the production of dihydropyrimidinones remains an important goal in the field .

Asymmetric Biginelli-Like Catalytic Reaction

Benzylthiourea hydrochloride has been used in the asymmetric Biginelli-like catalytic reaction . This reaction involves the coupling of benzaldehyde, cyclohexanone, and N-benzylthiourea .

Chemical Research and Manufacturing

Benzylthiourea hydrochloride is used in chemical research and manufacturing . It is available in various forms such as crystals, powder, or crystalline powder or lumps .

Safety and Hazards

properties

IUPAC Name |

benzylthiourea;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S.ClH/c9-8(11)10-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H3,9,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBRLWJURWATSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![spiro[2.4]heptane-4,7-dione](/img/structure/B6613715.png)